N-[3'-acetyl-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Overview
Description
N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole and thiadiazole moiety in its structure makes it a compound of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with an indole-3-carboxaldehyde derivative, followed by cyclization with thiadiazole precursors under acidic or basic conditions. The final acetylation step is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, triethylamine for acetylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The indole and thiadiazole moieties allow it to bind with high affinity to these targets, potentially inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole-2-amine and its derivatives are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
What sets N-{3’-ACETYL-1-[(4-METHOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE apart is its spiro structure, which provides a unique three-dimensional conformation. This conformation can enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H20N4O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[(4-methoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-13(26)22-20-23-25(14(2)27)21(30-20)17-6-4-5-7-18(17)24(19(21)28)12-15-8-10-16(29-3)11-9-15/h4-11H,12H2,1-3H3,(H,22,23,26) |
InChI Key |
QSPGUZWURCMAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
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